N-(2-ethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2-ethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is a thiazole derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been reported to have antioxidant activity and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-ethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments include its potential pharmacological properties and its ability to inhibit the growth of microorganisms. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-(2-ethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in cancer cells. Another direction is to study its potential as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to fully understand its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported in the literature through various methods. One of the methods involves the reaction of 2-ethylphenyl isothiocyanate with 4-pyridinylamine in the presence of a base. Another method involves the reaction of 2-ethylphenyl isothiocyanate with 4-pyridinylthiourea in the presence of a base. The yield of the compound varies depending on the method used.
Scientific Research Applications
N-(2-ethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential pharmacological properties. It has been reported to have antimicrobial, antifungal, and anticancer activities. The compound has also been studied for its potential as an anti-inflammatory and analgesic agent.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-12-5-3-4-6-14(12)18-16-19-15(11-20-16)13-7-9-17-10-8-13/h3-11H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWZQIBFFXVSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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